5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid

Description

Chemical Identity and Fundamental Properties

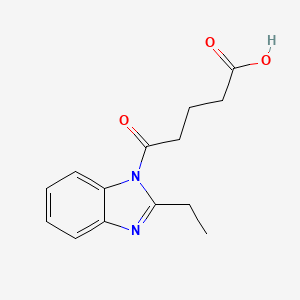

5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid belongs to the class of benzoimidazole derivatives, specifically those containing carboxylic acid functionalities. The compound is officially registered with the Chemical Abstracts Service number 380491-73-6, providing a unique identifier for this specific molecular entity. The systematic nomenclature reflects the presence of an ethyl substituent at the 2-position of the benzoimidazole ring, which is then connected through a nitrogen atom to a pentanoic acid chain containing a ketone group at the 5-position.

The molecular framework consists of a bicyclic benzoimidazole core, characterized by the fusion of benzene and imidazole rings. This heterocyclic system provides structural rigidity and contributes significantly to the compound's electronic properties. The ethyl group attached to the imidazole ring introduces additional hydrophobic character and influences the overall molecular conformation. The pentanoic acid moiety, featuring both ketone and carboxylic acid functional groups, imparts amphiphilic properties to the molecule.

Properties

IUPAC Name |

5-(2-ethylbenzimidazol-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-12-15-10-6-3-4-7-11(10)16(12)13(17)8-5-9-14(18)19/h3-4,6-7H,2,5,8-9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPQFTVCHKZSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2N1C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355606 | |

| Record name | 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380491-73-6 | |

| Record name | 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amination and Intermediate Formation

- The intermediate acid is then converted to methylammonium salts or methylamino derivatives by treatment with aqueous or alcoholic methylamine solutions (25-40% concentration, preferably 30%) at 80-90°C. This step converts the nitro-substituted intermediate to the corresponding amino-substituted compound, facilitating subsequent cyclization.

Cyclization to Benzimidazole

- The amino intermediate undergoes condensation to form the benzimidazole ring. This cyclization is often performed in the same reaction vessel without isolation of intermediates, enhancing efficiency. The reaction conditions typically involve heating and acid catalysis to promote ring closure, yielding 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoic acid or related derivatives.

Alkylation to Introduce Ethyl Substituent

Final Functional Group Adjustments

- The keto group at the 5-position of the pentanoic acid chain is introduced or preserved through controlled oxidation or by using keto-functionalized starting materials. Purification steps include crystallization from suitable solvents such as isopropanol or ethyl acetate/hexane mixtures to obtain the pure compound.

One-Pot and Economical Process Advantages

- The entire sequence from aromatic amine to benzimidazole acid derivative can be performed in a one-pot process without isolation of intermediates, significantly improving yield (up to 12% increase reported) and reducing waste and processing time.

- The use of glutaric anhydride and methylamine in aqueous or alcoholic solutions under controlled temperature conditions is advantageous for scalability and cost-effectiveness.

- Solvent choices such as tetrahydrofuran, toluene, or mixtures with methanol/THF are optimized to balance solubility and reaction kinetics.

Data Table Summarizing Key Reaction Steps and Conditions

Research Findings and Optimization Notes

- The use of glutaric anhydride is preferred over acid chlorides due to cleaner reaction profiles and easier handling.

- One-pot synthesis reduces the need for intermediate isolation, lowering production costs and environmental impact.

- Methylamine concentration and reaction temperature are critical parameters influencing conversion efficiency and product purity.

- Alkylation step requires careful control to avoid side reactions; organic bases and solvents are chosen to optimize selectivity.

- Crystallization conditions (solvent choice, temperature profile) significantly affect the purity and yield of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halides and bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic properties. Its structural similarity to other bioactive compounds suggests possible applications in drug development.

Anticancer Activity

Research indicates that derivatives of benzoimidazole compounds exhibit anticancer properties. The incorporation of the 5-oxo-pentanoic acid moiety may enhance the efficacy of these compounds against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them a target for further investigation in cancer therapy .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibitors are crucial in drug design as they can modulate biochemical processes. For example, compounds with similar structures have been shown to inhibit kinases, which are often overactive in cancer .

Biochemical Applications

Biomolecular Probes

5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid can be utilized as a biomolecular probe due to its ability to interact with biological macromolecules. This interaction is essential for studying protein-ligand binding dynamics and can aid in the discovery of new biochemical pathways .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with benzoimidazole structures have been documented to exhibit activity against various pathogens, making them candidates for developing new antimicrobial agents .

Material Science

Polymer Chemistry

In material science, this compound can serve as a building block for synthesizing polymers with specific properties. Its functional groups allow for the modification of polymer characteristics such as solubility, thermal stability, and mechanical strength .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with several benzoimidazole- and indole-based carboxylic acids. Key comparisons include:

Key Observations :

- In contrast, the hexyl chain in compound 47 increases hydrophobicity, which may enhance binding to lipid-rich biological targets .

- Functional Group Diversity : The tetrazine group in Tz-COOH enables click chemistry applications (e.g., drug delivery systems), a feature absent in the ethyl-substituted target compound .

Comparative Physicochemical Metrics

| Property | Target Compound | Compound 47 | Tz-COOH |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~4.5 | ~1.8 |

| Solubility (Water) | Low | Very low | Moderate |

| Melting Point | Not reported | 120–122°C | Not reported |

Note: The ethyl group balances lipophilicity and solubility better than bulkier substituents (e.g., hexyl in 47) .

Biological Activity

5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H16N2O3

- CAS Number : 380491-73-6

- Structural Characteristics : The compound features a benzoimidazole ring which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions at the molecular level, which can influence various cellular pathways:

-

Anticancer Activity :

- The compound has shown potential as an anticancer agent, with studies indicating significant inhibitory effects on the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- In vitro studies reported IC50 values indicating effective cytotoxicity against these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

-

Antimicrobial Properties :

- Preliminary evaluations suggest that this compound exhibits selective antibacterial activity against Gram-positive bacteria.

- The compound's structure may facilitate interactions with bacterial cell membranes or inhibit specific metabolic pathways essential for bacterial growth.

Anticancer Efficacy

A series of experiments were conducted to evaluate the anticancer properties of this compound. The following data summarizes key findings:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 4.53 | Induction of apoptosis via caspase activation |

| A549 | 3.42 | Inhibition of cell cycle progression |

These findings indicate that the compound not only inhibits cell growth but may also induce apoptosis in cancer cells, making it a candidate for further development in oncology.

Antimicrobial Activity

The antimicrobial activity was assessed using standard methods to determine Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Bacillus subtilis | 15 | Antibacterial |

| Escherichia coli | >100 | No significant activity |

The results indicate that while this compound demonstrates antibacterial properties against certain strains, it may not be effective against all bacterial types.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Case Study on Cancer Treatment :

- A study involving MCF-7 and A549 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its use as a potential therapeutic agent in breast and lung cancers.

-

Antimicrobial Research :

- Research focusing on the antimicrobial properties revealed that modifications to the benzoimidazole structure could enhance antibacterial efficacy, suggesting avenues for synthetic optimization.

Q & A

Q. What are the established synthetic routes for 5-(2-Ethyl-benzoimidazol-1-yl)-5-oxo-pentanoic acid, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

- Esterification and coupling : Ethyl esters (e.g., ethyl 5-(2-aminothiazol-5-yl)pentanoate) are common intermediates, prepared via acid chloride coupling or α-bromoaldehyde reactions. These intermediates are then functionalized with benzoimidazole moieties .

- Purification : Column chromatography (e.g., EtOAc with NH₄OH) or recrystallization (DMF/acetic acid mixtures) is used to isolate pure products .

- Key characterization : NMR is critical for tracking reaction progress, with specific signals for ethyl groups (δ 1.22 ppm, triplet) and aromatic protons (δ 7.23–7.35 ppm) .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

Methodological validation involves:

- NMR analysis : Distinct peaks for the ethyl group (δ 1.22–1.40 ppm, triplet), carbonyl protons (δ 2.22–2.75 ppm), and benzoimidazole aromatic protons (δ 7.03–7.38 ppm) confirm the core structure .

- Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., m/z 317.1 for the parent compound) and fragmentation patterns verify molecular weight and functional groups .

Q. What biological activity has been reported for benzoimidazole-containing analogs, and how can this guide preliminary assays for this compound?

Benzoimidazole derivatives often exhibit:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) are standard. Modifications to the pentanoic acid chain or benzoimidazole substituents (e.g., ethyl vs. phenyl groups) can alter potency .

- Enzyme inhibition : Evaluate interactions with targets like topoisomerases or kinases using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Key optimization strategies include:

- Catalyst selection : Palladium catalysts (e.g., Pd(hfacac)₂) improve coupling efficiency in heterocycle formation .

- Reaction time and temperature : Extended reflux (3–5 hours in acetic acid) enhances imine or amide bond formation, as seen in analogous syntheses .

- Solvent systems : Polar aprotic solvents (e.g., THF or acetonitrile) improve solubility of intermediates, reducing side reactions .

Q. How can contradictory spectral data (e.g., unexpected 1H^1H1H NMR shifts) be resolved during characterization?

Contradictions may arise from:

- Tautomerism : Benzoimidazole rings can exhibit keto-enol tautomerism, altering proton environments. Use NMR or variable-temperature NMR to identify dominant forms .

- Impurity interference : Compare experimental data with computational predictions (DFT calculations) or re-purify via preparative HPLC .

Q. What strategies are recommended for studying structure-activity relationships (SAR) in derivatives of this compound?

SAR studies require systematic modifications:

- Substituent variation : Replace the ethyl group on benzoimidazole with bulkier (e.g., isopropyl) or electron-withdrawing (e.g., nitro) groups to assess steric/electronic effects .

- Chain length adjustment : Shorten or extend the pentanoic acid backbone to evaluate hydrophobicity impacts on membrane permeability .

Q. What analytical techniques are critical for assessing purity in scale-up syntheses?

Beyond standard HPLC-UV:

- Elemental analysis : Confirm C/H/N ratios to detect inorganic impurities .

- Karl Fischer titration : Quantify water content, especially for hygroscopic intermediates .

- High-resolution mass spectrometry (HRMS) : Resolve isotopic patterns to confirm molecular formula .

Methodological Notes

- Synthetic protocols : Always validate reaction conditions (e.g., inert atmosphere for Pd-catalyzed steps) to prevent oxidation .

- Data interpretation : Cross-reference NMR data with analogous compounds (e.g., 4-oxo-5-phenylpentanoic acid derivatives) to resolve ambiguities .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves to ensure assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.